Methyl 3-(5-aminopyridin-3-yl)benzoate
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Overview
Description
Methyl 3-(5-aminopyridin-3-yl)benzoate is an organic compound with the molecular formula C13H12N2O2 It features a benzoate ester linked to a pyridine ring, which is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-aminopyridine and methyl 3-bromobenzoate.
Reaction Conditions: A common synthetic route involves a nucleophilic aromatic substitution reaction. The 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbon in methyl 3-bromobenzoate.
Catalysts and Solvents: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the pyridine ring can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(5-aminopyridin-3-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound in the design of enzyme inhibitors and receptor agonists or antagonists.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which Methyl 3-(5-aminopyridin-3-yl)benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-aminophenyl)benzoate: Similar structure but with an amino group on a phenyl ring instead of a pyridine ring.
Methyl 3-(5-nitropyridin-3-yl)benzoate: Contains a nitro group instead of an amino group on the pyridine ring.
Ethyl 3-(5-aminopyridin-3-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(5-aminopyridin-3-yl)benzoate is unique due to the presence of both an amino group and a pyridine ring, which confer specific chemical reactivity and biological activity. This combination makes it particularly useful in the synthesis of complex molecules and in studying biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-(5-aminopyridin-3-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(14)8-15-7-11/h2-8H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMNRLEXNYMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745253 |
Source
|
Record name | Methyl 3-(5-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-34-4 |
Source
|
Record name | Benzoic acid, 3-(5-amino-3-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258626-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(5-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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